2-[4-(3-Nitro-2-pyridyl)piperazino]ethan-1-OL
Overview
Description
2-[4-(3-Nitro-2-pyridyl)piperazino]ethan-1-ol is a heterocyclic organic compound with the molecular formula C11H16N4O3 and a molecular weight of 252.27 g/mol. This compound is characterized by its nitro group attached to the pyridine ring and a piperazine ring linked to an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(3-Nitro-2-pyridyl)piperazino]ethan-1-ol typically involves the following steps:
Nitration of Pyridine: The starting material, 2-pyridine, undergoes nitration to introduce the nitro group at the 3-position, forming 3-nitro-2-pyridine.
Piperazine Formation: The nitro-substituted pyridine is then reacted with piperazine to form the piperazino derivative.
Ethan-1-ol Attachment: Finally, the piperazino derivative is reacted with ethan-1-ol to yield the target compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of specific catalysts to enhance yield and purity. Large-scale production would also require stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: 2-[4-(3-Nitro-2-pyridyl)piperazino]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitrate esters or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group, resulting in the formation of a different class of compounds.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the nitro group or other substituents are replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron powder and hydrogen gas (H2).
Substitution Reactions: Nucleophiles such as amines and alcohols can be used, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation Products: Nitrate esters, nitroso compounds, and other oxidized derivatives.
Reduction Products: Amino derivatives, such as 2-[4-(3-amino-2-pyridyl)piperazino]ethan-1-ol.
Substitution Products: Various substituted pyridines and piperazines, depending on the nucleophile used.
Scientific Research Applications
2-[4-(3-Nitro-2-pyridyl)piperazino]ethan-1-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to investigate the interactions of nitro-substituted pyridines with biological macromolecules.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-[4-(3-Nitro-2-pyridyl)piperazino]ethan-1-ol exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
2-[4-(3-Nitro-2-pyridyl)piperazino]ethan-1-ol can be compared to other similar compounds, such as:
2-[4-(3-Chloro-2-pyridyl)piperazino]ethan-1-ol: Similar structure but with a chlorine substituent instead of a nitro group.
2-[4-(6-Chloro-2-pyridyl)piperazino]ethan-1-ol: Another variant with a different position of the chlorine substituent.
2,2'-[(3-Nitro-2,6-pyridinediyl)di-4,1-piperazinediyl]diethanol: A dimeric form with two nitro-substituted pyridine rings.
Properties
IUPAC Name |
2-[4-(3-nitropyridin-2-yl)piperazin-1-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O3/c16-9-8-13-4-6-14(7-5-13)11-10(15(17)18)2-1-3-12-11/h1-3,16H,4-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQZXOFMVKVJHBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=C(C=CC=N2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383801 | |
Record name | 2-[4-(3-Nitropyridin-2-yl)piperazin-1-yl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60383801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215434-62-1 | |
Record name | 2-[4-(3-Nitropyridin-2-yl)piperazin-1-yl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60383801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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